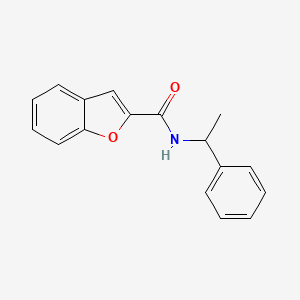
N-(1-phenylethyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-1-benzofuran-2-carboxamide, also known as 2C-B-NBOMe, is a synthetic psychoactive substance that belongs to the class of phenethylamines. It was first synthesized in 2004 and has gained popularity as a recreational drug due to its hallucinogenic properties. However, the compound has also attracted the attention of scientific researchers due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(1-phenylethyl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by N-(1-phenylethyl)-1-benzofuran-2-carboxamide is thought to be responsible for its hallucinogenic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-phenylethyl)-1-benzofuran-2-carboxamide are similar to those of other hallucinogenic compounds. The compound is known to cause alterations in perception, mood, and thought processes. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-phenylethyl)-1-benzofuran-2-carboxamide for lab experiments is its high potency. This allows for smaller quantities to be used, which can reduce the cost of experiments. However, the compound's psychoactive effects can be a limitation, as they may interfere with the interpretation of experimental results. Additionally, the compound's legal status may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-(1-phenylethyl)-1-benzofuran-2-carboxamide. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Further studies are needed to determine the safety and efficacy of the compound for these indications. Another area of interest is the compound's neuroprotective properties, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, research is needed to better understand the compound's mechanism of action and its effects on the brain.
Métodos De Síntesis
The synthesis of N-(1-phenylethyl)-1-benzofuran-2-carboxamide involves the reaction of 2C-B with N-benzyl-2-bromoacetamide in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis process is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(1-phenylethyl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood and anxiety. Additionally, N-(1-phenylethyl)-1-benzofuran-2-carboxamide has been found to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12(13-7-3-2-4-8-13)18-17(19)16-11-14-9-5-6-10-15(14)20-16/h2-12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKIXKQBHDVPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-phenylethyl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

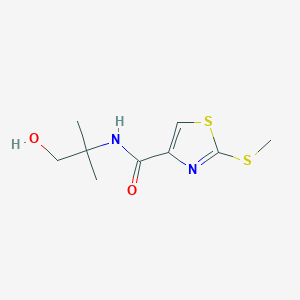
![9,10-dioxo-N-[4-(pentyloxy)phenyl]-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B4943246.png)
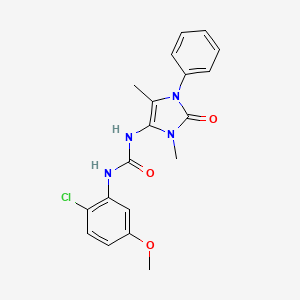
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4943261.png)
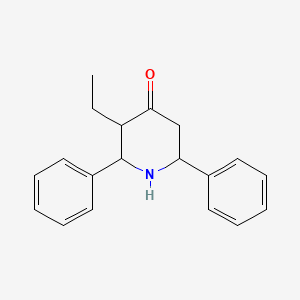

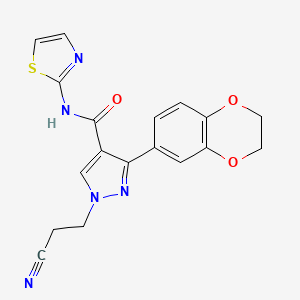
![5-{[(2,6-diethylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943305.png)
![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
![1-{[(3-bromobenzyl)thio]acetyl}azepane](/img/structure/B4943323.png)
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943330.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)